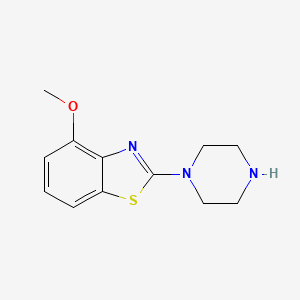

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCRORSEITVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole generally follows two main stages:

- Stage 1: Construction of the 4-methoxy-1,3-benzothiazole scaffold, often via condensation of 2-aminothiophenol derivatives with substituted benzaldehydes or related precursors.

- Stage 2: Introduction of the piperazine group at the 2-position through nucleophilic substitution or coupling reactions using halogenated benzothiazole intermediates.

Preparation of 4-Methoxy-1,3-benzothiazole Core

A common and well-documented approach to synthesize substituted benzothiazoles involves the condensation of 2-aminothiophenol with appropriately substituted aromatic aldehydes under oxidative or acidic conditions.

- Reactants: 2-Aminothiophenol and 4-methoxybenzaldehyde.

- Conditions: Reflux in solvents such as ethanol or DMF, often with oxidizing agents like hydrogen peroxide or cerium ammonium nitrate to facilitate ring closure.

- Outcome: Formation of 4-methoxy-1,3-benzothiazole in moderate to good yields (typically 60–80%).

This method is supported by literature describing similar benzothiazole syntheses, where 2-aminothiophenol reacts with substituted benzaldehydes in the presence of oxidants or acid catalysts to afford benzothiazole derivatives.

Introduction of the Piperazine Group at the 2-Position

The 2-position of benzothiazole is reactive towards nucleophilic substitution when converted into a suitable leaving group derivative (e.g., 2-chlorobenzothiazole or 2-bromoacetylbenzothiazole). The piperazine moiety is introduced by nucleophilic substitution using piperazine or substituted piperazines.

-

- Use of 1-(prop-2-yn-1-yl)piperazine reacting with oxidized benzothiazine intermediates to form piperazinyl benzothiazole derivatives under mild conditions.

- Microwave-assisted synthesis in acetone with potassium carbonate as a base, followed by alkylation steps, has also been reported for related benzothiazole derivatives.

Representative Reaction Scheme and Conditions

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidative Condensation | 2-Aminothiophenol + 4-Methoxybenzaldehyde + H2O2/acid | Simple, good yields | Requires careful control of oxidation |

| Halogenation + Piperazine Substitution | PCl5 or Br2 halogenation, reflux; piperazine + base | High selectivity, good yields | Multi-step, requires halogenation step |

| Microwave-Assisted Alkylation | Dry acetone, K2CO3, microwave irradiation | Rapid reaction, efficient | Specialized equipment required |

| Catalyst-Free One-Pot Reaction | Amine + sulfur + aldehyde in DMSO, 140°C, 22 h | Environmentally friendly, simple | Longer reaction times, may need optimization for methoxy derivatives |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Methoxyacetyl chloride: Used in the initial synthesis step.

Piperazine: Reacts with the intermediate to form the final product.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Other products depend on the specific reactions and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole. A library of novel benzothiazole-piperazine conjugates was synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Many of these compounds showed moderate to potent activity, indicating the potential for developing effective chemotherapeutic agents based on this scaffold .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was performed on a series of 1,2,3-triazole-based benzothiazole-piperazine hybrids. The study found that specific substitutions on the benzothiazole ring significantly influenced the anticancer efficacy. For instance, compounds with particular functional groups exhibited enhanced activity against selected cancer cell lines compared to standard treatments .

Antimicrobial and Antiviral Properties

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. This compound has been investigated for its action against various pathogens. The compound has shown promise as an anti-HIV agent in preliminary studies, contributing to the ongoing search for effective treatments against viral infections .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory and analgesic agent has been explored in several research efforts. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, making them candidates for further development in treating inflammatory diseases .

PPARδ Agonist Activity

Recent findings suggest that certain derivatives of benzothiazoles, including those containing a piperazine moiety like this compound, can act as agonists for peroxisome proliferator-activated receptor delta (PPARδ). This receptor is implicated in metabolic regulation and has become a target for treating conditions such as hypercholesterolemia .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Studies have indicated that benzothiazole derivatives can effectively reduce parasite viability, suggesting their potential application in treating parasitic infections .

Data Summary Table

| Application | Activity | Remarks |

|---|---|---|

| Anticancer | Moderate to potent | Effective against MCF7 and HCT116 cell lines |

| Antimicrobial | Broad-spectrum | Potential anti-HIV activity |

| Anti-inflammatory | Significant | Promising for inflammatory disease treatment |

| PPARδ Agonist | High selectivity | Potential treatment for metabolic syndrome |

| Anthelmintic | Effective | Reduces viability of parasitic infections |

Mechanism of Action

The mechanism of action of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antibacterial studies, it may inhibit bacterial growth by interfering with essential cellular processes .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological activity of benzothiazole derivatives is highly dependent on substituent position and type. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position : The 4-methoxy group in the target compound contrasts with 6-substituents in riluzole analogs (e.g., 14 and 22), which show enhanced sodium channel inhibition .

- Piperazine Modifications : Direct attachment of piperazine (target compound) vs. acetamide-linked (BZ-IV) or sulfanyl-piperidine (AZ3) alters flexibility and target interactions .

- Electron-Withdrawing Groups : Trifluoromethoxy (14) increases potency compared to methoxy, likely due to enhanced electron-withdrawing effects and metabolic stability .

Physicochemical Properties

Biological Activity

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. With the molecular formula C12H15N3OS and a molecular weight of 249.34 g/mol, this compound is primarily studied for its potential applications in drug development, particularly in antibacterial and anticancer therapies.

The biological activity of this compound is attributed to its interaction with various biological macromolecules:

- Target Interactions : The compound has been shown to interact with bacterial enzymes, disrupting their normal function and demonstrating antibacterial activity .

- Biochemical Pathways : It influences several biochemical pathways by altering gene expression and cellular metabolism, which can lead to changes in cell growth and differentiation .

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the table below:

Antibacterial Activity

Research indicates that this compound effectively inhibits the growth of several bacterial strains. In vitro studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

In studies involving various cancer cell lines, this compound has shown promising results. For instance, it exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells with IC50 values indicating significant antiproliferative activity . The compound's ability to inhibit key signaling pathways involved in tumor growth further supports its potential as an anticancer drug.

Anti-inflammatory Effects

In a comparative study, derivatives of piperazine including this compound were evaluated for their ability to reduce inflammatory cytokines. Results showed that this compound could inhibit TNF-α and IL-6 production effectively, suggesting its role in managing inflammatory conditions .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily through phase I and phase II reactions. Its distribution within tissues is mediated by various transporters, which play a crucial role in its bioavailability and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation reactions between hydrazine derivatives and substituted carbonyl compounds. For example, analogous benzothiazole derivatives are synthesized by reacting 2-hydrazino-1,3-benzothiazole with chalcones (α,β-unsaturated ketones) in ethanol under reflux conditions . Optimization includes selecting solvents (e.g., ethanol for solubility and stability), catalysts (e.g., acetic acid for cyclization), and purification via column chromatography or recrystallization to achieve >90% purity . Reaction time and temperature (e.g., reflux at 80°C for 6–12 hours) are critical to minimize side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- 1H/13C NMR : To confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) and carbon assignments .

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S bond at ~680 cm⁻¹) .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 55.2%, H: 4.8%, N: 15.3%) to verify purity .

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, as seen in analogous methoxybenzothiazole derivatives .

Q. What spectroscopic techniques are essential for characterizing the electronic environment of this compound?

- 1H NMR : Reveals coupling patterns (e.g., piperazine protons as broad singlets at ~2.5–3.5 ppm) .

- 13C NMR : Assigns quaternary carbons (e.g., benzothiazole C2 at ~165 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.1054) .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in pharmacological studies?

- Substituent variation : Modifying the methoxy group (e.g., replacing with halogens or alkyl chains) to assess effects on target binding .

- Bivalent ligand design : Incorporating spacers (e.g., alkyl chains) between benzothiazole and piperazine to enhance affinity, as demonstrated in bivalent benzothiazolone ligands .

- Enzyme inhibition assays : Testing analogs against enzymes like AST/ALT to correlate substituent effects with activity .

Q. How can computational methods like molecular docking predict the binding affinity of this compound with target proteins?

- Docking software (AutoDock, Glide) : Models ligand-receptor interactions (e.g., hydrogen bonding with active-site residues, π-π stacking with aromatic pockets) .

- Free energy calculations (MM-GBSA) : Estimates binding energies, as shown in studies of similar benzothiazole derivatives .

- Pharmacophore mapping : Identifies critical moieties (e.g., methoxy group for hydrophobic interactions) .

Q. What methodologies are recommended for assessing the biological activity of this compound in enzyme inhibition assays?

- In vitro enzyme assays : Use purified enzymes (e.g., α-glucosidase) with spectrophotometric detection (e.g., p-nitrophenyl substrate at 405 nm) .

- Cell-based assays : Evaluate cytotoxicity (via MTT assay) and IC50 values in relevant cell lines .

- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How do variations in substituents on the benzothiazole core influence the pharmacokinetic properties of analogs?

- Methoxy group : Enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility .

- Piperazine moiety : Increases basicity (pKa ~8.5), affecting protonation state and tissue distribution .

- Halogenation (e.g., Cl) : Improves metabolic stability by resisting CYP450 oxidation .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Validate compound purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

- Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular assays or in silico predictions .

Q. What are the best practices for designing bivalent ligands incorporating this compound to enhance target affinity?

- Linker optimization : Use flexible alkyl chains (e.g., 4–6 carbons) to balance entropy and binding .

- Spacer groups : Incorporate triazole or amide linkers for synthetic accessibility and stability .

- Biolayer interferometry (BLI) : Measure real-time binding kinetics to optimize linker length .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

- Low solubility : Use mixed solvents (e.g., ethanol/water) for recrystallization .

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to chalcone) .

- Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.